1-(3-Acetylphenyl)-3-(2-benzylphenyl)urea
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Overview
Description
1-(3-Acetylphenyl)-3-(2-benzylphenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Acetylphenyl)-3-(2-benzylphenyl)urea can be synthesized through a multi-step process involving the reaction of 3-acetylphenyl isocyanate with 2-benzylaniline. The reaction typically occurs in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to proceed efficiently. The reaction conditions often include moderate temperatures and controlled pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography may be employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1-(3-Acetylphenyl)-3-(2-benzylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(3-Acetylphenyl)-3-(2-benzylphenyl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It could be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Acetylphenyl)-3-(2-benzylphenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in biochemical assays or therapeutic applications.
Comparison with Similar Compounds
1-(3-Acetylphenyl)-3-(2-benzylphenyl)urea can be compared with other similar compounds such as:
1-(3-Acetylphenyl)-3-phenylurea: Lacks the benzyl group, which may affect its reactivity and applications.
1-(2-Benzylphenyl)-3-phenylurea: Lacks the acetyl group, potentially altering its chemical properties and biological activity.
1-(3-Acetylphenyl)-3-(4-benzylphenyl)urea: The position of the benzyl group may influence its interactions and effectiveness in various applications.
Properties
IUPAC Name |
1-(3-acetylphenyl)-3-(2-benzylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-16(25)18-11-7-12-20(15-18)23-22(26)24-21-13-6-5-10-19(21)14-17-8-3-2-4-9-17/h2-13,15H,14H2,1H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYBZIZNVTYWEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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